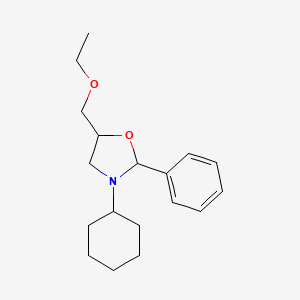
3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine typically involves the reaction of cyclohexylamine, ethyl chloroacetate, and benzaldehyde. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
化学反应分析
Types of Reactions
3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
作用机制
The mechanism of action of 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
3-Cyclohexyl-5-phenyl-1,3-oxazolidin-2-one: Similar in structure but lacks the ethoxymethyl group.
3-Cyclohexyl-5-(4-tert-butoxybenzyl)-imidazolidine-2,4-dione: Contains an imidazolidine ring instead of an oxazolidine ring.
3-Cyclohexyl-5,6-trimethyleneuracil: A uracil derivative with a cyclohexyl group.
Uniqueness
The presence of the ethoxymethyl group in 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
属性
CAS 编号 |
90040-54-3 |
|---|---|
分子式 |
C18H27NO2 |
分子量 |
289.4 g/mol |
IUPAC 名称 |
3-cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H27NO2/c1-2-20-14-17-13-19(16-11-7-4-8-12-16)18(21-17)15-9-5-3-6-10-15/h3,5-6,9-10,16-18H,2,4,7-8,11-14H2,1H3 |
InChI 键 |
IVEPRPVCYACBBG-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1CN(C(O1)C2=CC=CC=C2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















